molecular formula C18H21N3O3S B2581384 3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide CAS No. 890594-25-9

3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide

Cat. No. B2581384
CAS RN: 890594-25-9
M. Wt: 359.44
InChI Key: VYEUBFJRZWBYNX-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide, commonly known as APSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure Analysis

The study by G. Artheswari, V. Maheshwaran, & N. Gautham (2019) explored the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative. This research highlights the importance of crystallography in understanding the molecular and electronic structure of benzamide derivatives, which can be crucial for their application in material science and drug design.

Antibacterial Activity

A. Mobinikhaledi, N. Forughifar, S. Shariatzadeh, & M. Fallah (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested their antibacterial activity. This study underscores the potential of pyridyl benzamide derivatives in developing new antibacterial agents, reflecting a significant application in pharmaceutical research.

Synthesis and Chemical Reactions

Research by I. Danilyuk, R. I. Vas’kevich, A. I. Vas’kevich, & M. Vovk (2016) on electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, including 4-aryl-N-(thiophen-3-yl)but-3-enamides, demonstrates the versatility of N-(pyridin-3-yl)benzamide derivatives in synthetic organic chemistry. This work provides insights into novel synthetic routes that can be applied to a broad range of chemical synthesis and modification.

Material Science and Luminescence

A. Srivastava, A. Singh, N. Kumari, R. Yadav, A. Gulino, A. Speghini, R. Nagarajan, & L. Mishra (2017) investigated pyridyl substituted benzamides with aggregation-enhanced emission and stimuli-responsive properties. Their research contributes to the development of novel materials for optoelectronic applications, demonstrating the potential use of benzamide derivatives in creating advanced luminescent materials.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-16-8-6-10-19-14-16)15-7-5-9-17(13-15)25(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEUBFJRZWBYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide

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